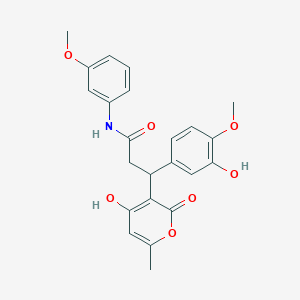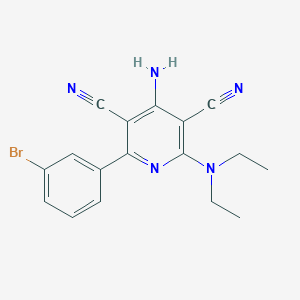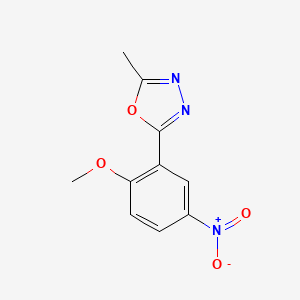
3-(3-hydroxy-4-methoxyphenyl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-(3-methoxyphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-hydroxy-4-methoxyphenyl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-(3-methoxyphenyl)propanamide is a complex organic compound characterized by its unique structural features, including multiple hydroxyl and methoxy groups, as well as a pyran ring. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-hydroxy-4-methoxyphenyl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-(3-methoxyphenyl)propanamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyran Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyran ring.
Attachment of Hydroxy and Methoxy Groups: Hydroxylation and methoxylation reactions are carried out using reagents such as methanol and hydroxylating agents.
Amide Bond Formation: The final step involves the formation of the amide bond through a condensation reaction between an amine and a carboxylic acid derivative, often facilitated by coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the pyran ring, potentially converting it to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions (e.g., acidic or basic environments).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
Biologically, the compound may exhibit various activities such as antioxidant, anti-inflammatory, or antimicrobial effects. These properties make it a candidate for further pharmacological studies.
Medicine
In medicine, the compound’s potential therapeutic effects are of interest. It could be explored for use in drug development, particularly for conditions where its biological activities are beneficial.
Industry
Industrially, the compound could be used in the synthesis of specialty chemicals, pharmaceuticals, or as an intermediate in the production of more complex molecules.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For example, its antioxidant activity may be due to its ability to donate electrons and neutralize free radicals. The hydroxyl and methoxy groups play crucial roles in these interactions, stabilizing reactive species and preventing cellular damage.
Comparison with Similar Compounds
Similar Compounds
3-(3-hydroxy-4-methoxyphenyl)-3-(4-hydroxy-2-oxo-2H-pyran-3-yl)-N-(3-methoxyphenyl)propanamide: Similar structure but lacks the methyl group on the pyran ring.
3-(3-hydroxyphenyl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-(3-methoxyphenyl)propanamide: Similar structure but lacks the methoxy group on the phenyl ring.
Uniqueness
The presence of both hydroxyl and methoxy groups, along with the specific substitution pattern on the pyran ring, makes 3-(3-hydroxy-4-methoxyphenyl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-(3-methoxyphenyl)propanamide unique. These features contribute to its distinct chemical reactivity and potential biological activities.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C23H23NO7 |
|---|---|
Molecular Weight |
425.4 g/mol |
IUPAC Name |
3-(3-hydroxy-4-methoxyphenyl)-3-(4-hydroxy-6-methyl-2-oxopyran-3-yl)-N-(3-methoxyphenyl)propanamide |
InChI |
InChI=1S/C23H23NO7/c1-13-9-19(26)22(23(28)31-13)17(14-7-8-20(30-3)18(25)10-14)12-21(27)24-15-5-4-6-16(11-15)29-2/h4-11,17,25-26H,12H2,1-3H3,(H,24,27) |
InChI Key |
WLNWQFBTYJLYEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C(CC(=O)NC2=CC(=CC=C2)OC)C3=CC(=C(C=C3)OC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-phenylurea](/img/structure/B11041428.png)
![7-(3-fluorophenyl)-5-methyl-1,7-dihydro-4H-pyrazolo[3,4-h][1,6]naphthyridin-4-one](/img/structure/B11041431.png)
![4-[7-(2-Fluorophenyl)-4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carbaldehyde](/img/structure/B11041432.png)
![3-(4-methoxyphenyl)-5-[5-(propan-2-yl)-1H-pyrazol-3-yl]-1,2,4-oxadiazole](/img/structure/B11041439.png)
![5-(Benzylsulfanyl)-2-phenyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B11041452.png)


![N-(4-chlorophenyl)-2-[2-oxo-1-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B11041492.png)

![3-(1,3-benzodioxol-5-yl)-N-(4-methoxyphenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide](/img/structure/B11041498.png)
![N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-2-phenylbutanamide](/img/structure/B11041505.png)
![ethyl 5-[1-(1,3-benzodioxol-5-yl)-3-{[2-(1H-imidazol-4-yl)ethyl]amino}-3-oxopropyl]-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B11041512.png)
![(2E)-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}methylidene]-3-(furan-2-yl)prop-2-enamide](/img/structure/B11041524.png)
![methyl 5-[4-methyl-2-(morpholin-4-yl)pyrimidin-5-yl]-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B11041531.png)
